![molecular formula C23H23FN4O3S B3016049 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1112430-82-6](/img/structure/B3016049.png)
2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
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Description
2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound , known by its various names including “2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide”, has several potential applications in scientific research due to its structural complexity and functional groups. Here is a comprehensive analysis of its unique applications across different fields:
Pharmaceutical Drug Development
This compound’s structure suggests it could be a precursor in synthesizing molecules with potential pharmacological activities. Its indole moiety is a common framework in many drugs, indicating possible applications in creating new therapeutic agents, particularly as a PARP inhibitor .
Antioxidant Properties
The presence of a pyrimidoindole structure may confer antioxidant properties, which are valuable in developing treatments for oxidative stress-related diseases .
Optoelectronic Materials
The compound’s molecular structure, which includes a pyrimidoindole unit, could be relevant in the field of optoelectronics, where such heterocyclic compounds are used to control charge-carrier spin–spin coupling and magnetic-field effects .
Cancer Research
Indole derivatives have been extensively studied for their role in cancer treatment. The compound’s indole core may be useful in synthesizing new molecules with anti-cancer properties .
Antimicrobial and Antiviral Agents
The structural features of this compound suggest potential use in developing antimicrobial and antiviral agents, given the biological activities associated with indole derivatives .
Synthetic Chemistry
As a complex organic molecule, it can serve as a challenging target for synthetic chemists to develop new synthetic routes or improve existing methodologies .
Biological Studies
The compound could be used in biological studies to understand cell biology and the role of similar molecules in cellular processes, given the importance of indoles in natural products and drugs .
Agricultural Chemistry
Indole derivatives are known to influence plant growth and development. This compound could be explored for its potential use in creating new agrochemicals .
properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-5-28-22(30)21-20(16-11-15(31-4)8-9-18(16)27(21)3)26-23(28)32-12-19(29)25-14-7-6-13(2)17(24)10-14/h6-11H,5,12H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDJBRJXXSRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide |
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